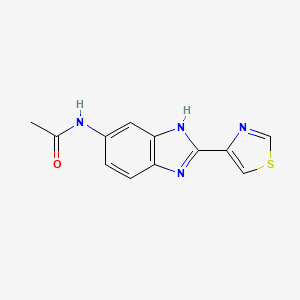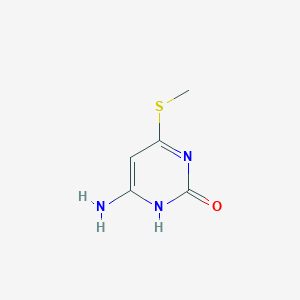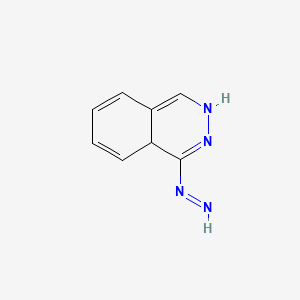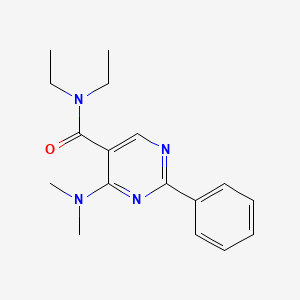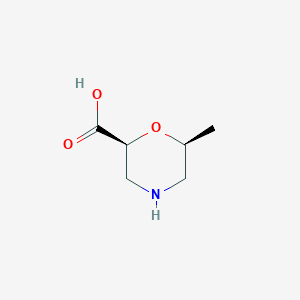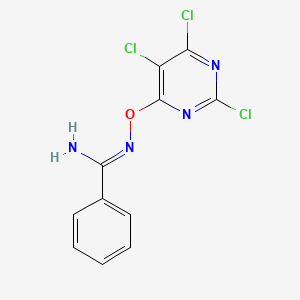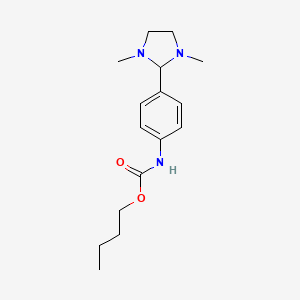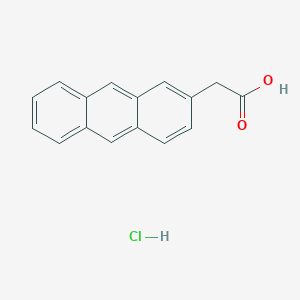
2-(Anthracen-2-yl)acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Anthracen-2-yl)acetic acid hydrochloride is an organic compound that features an anthracene moiety attached to an acetic acid group, with the hydrochloride salt form enhancing its solubility in water. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Anthracen-2-yl)acetic acid hydrochloride typically involves the following steps:
Formation of Anthracen-2-ylacetic Acid: This can be achieved through a Friedel-Crafts acylation reaction where anthracene is reacted with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride.
Conversion to Hydrochloride Salt: The resulting anthracen-2-ylacetic acid is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions using the same principles as the laboratory synthesis but optimized for yield and purity. This includes precise control of reaction conditions such as temperature, pressure, and the use of high-purity reagents.
Análisis De Reacciones Químicas
Types of Reactions
2-(Anthracen-2-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can yield dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(Anthracen-2-yl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex anthracene derivatives.
Biology: Investigated for its potential use in fluorescence imaging due to its photophysical properties.
Medicine: Studied for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism of action of 2-(Anthracen-2-yl)acetic acid hydrochloride involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. Its photophysical properties also allow it to act as a photosensitizer, generating reactive oxygen species upon light activation, which can induce cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Anthracene: The parent compound, known for its photophysical properties.
Anthraquinone: An oxidized derivative with applications in dye production and as a photosensitizer.
9,10-Diphenylanthracene: Used in OLEDs for blue light emission.
Uniqueness
2-(Anthracen-2-yl)acetic acid hydrochloride is unique due to its combination of the anthracene moiety with an acetic acid group, enhancing its solubility and reactivity. This makes it particularly valuable in applications requiring both photophysical properties and chemical reactivity.
Propiedades
Fórmula molecular |
C16H13ClO2 |
|---|---|
Peso molecular |
272.72 g/mol |
Nombre IUPAC |
2-anthracen-2-ylacetic acid;hydrochloride |
InChI |
InChI=1S/C16H12O2.ClH/c17-16(18)8-11-5-6-14-9-12-3-1-2-4-13(12)10-15(14)7-11;/h1-7,9-10H,8H2,(H,17,18);1H |
Clave InChI |
OYRRTXMWRRRJEP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



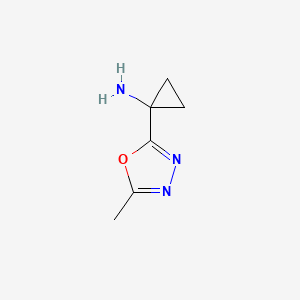
![Benzamide, 2-chloro-5-nitro-N-[4-(pyrazinyloxy)phenyl]-](/img/structure/B15217223.png)
![Benzoic acid, 3-[3-(3-fluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B15217228.png)
![N-[5-(Phenylmethanesulfonyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B15217236.png)
